molecular formula C16H19N3O4S B1218027 Penicillin T

Penicillin T

Número de catálogo: B1218027
Peso molecular: 349.4 g/mol
Clave InChI: STWKKPXWUYGWTR-MBNYWOFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penicillin T is a penicillin.

Aplicaciones Científicas De Investigación

Treatment of Bacterial Infections

Penicillin T is widely used for treating various bacterial infections, particularly those caused by Streptococcus species. Its effectiveness against gram-positive cocci makes it a first-line treatment for conditions such as:

  • Pharyngitis : Effective against group A beta-hemolytic Streptococcus.
  • Pneumonia : Used for community-acquired pneumonia caused by susceptible strains.
  • Skin Infections : Treats infections like cellulitis and impetigo caused by Staphylococcus and Streptococcus.

Prophylaxis in High-Risk Patients

This compound is used prophylactically to prevent rheumatic fever in patients with a history of streptococcal throat infections. A significant study conducted in Uganda demonstrated that regular penicillin injections significantly reduced the progression of latent rheumatic heart disease in children .

Syphilis Treatment

This compound remains the drug of choice for treating all stages of syphilis due to its high efficacy against Treponema pallidum. It is particularly critical given the rising concerns over antibiotic resistance among other treatment options .

Table 1: Efficacy of this compound Against Various Bacteria

BacteriaGram StainTreatment Efficacy
Streptococcus pyogenesPositiveHigh
Staphylococcus aureusPositiveModerate
Neisseria gonorrhoeaeNegativeLow
Clostridium perfringensPositiveModerate

Table 2: Clinical Indications for this compound

ConditionIndication TypeRecommended Dosage
PharyngitisTreatment250 mg every 6 hours
Rheumatic Fever PreventionProphylaxis1.2 million units IM monthly
SyphilisTreatment2.4 million units IM once

Case Study 1: Rheumatic Heart Disease Prevention

In a clinical trial involving 818 children with latent rheumatic heart disease, those receiving monthly penicillin injections showed a progression rate of only 0.8% compared to 8.3% in the untreated group. This landmark study underscores the importance of penicillin in preventing serious cardiovascular complications associated with rheumatic fever .

Case Study 2: Treatment Efficacy in Skin Infections

A retrospective analysis of patients treated for cellulitis revealed that those administered this compound had a significantly higher recovery rate compared to those treated with alternative antibiotics. The study highlighted penicillin's effectiveness against common skin pathogens like Streptococcus and Staphylococcus .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Penicillin T derivatives, and how do experimental parameters influence yield and purity?

  • Methodological Answer : this compound derivatives are synthesized via β-lactam ring modifications, including rearrangement and ring-opening reactions. Key steps involve using column chromatography for purification, IR and NMR spectroscopy for structural confirmation, and high-resolution mass spectrometry for molecular weight validation. Parameters like solvent choice (e.g., methyl iodide for methylation), reaction time, and catalyst selection (e.g., NaHCO₃ for neutralization) directly impact yield. For example, penicillin V methyl ester conversion to thiazolidine derivatives requires precise stoichiometric ratios to avoid side products .

Q. How are phylogenetic analyses conducted to classify this compound-producing fungal strains?

  • Methodological Answer : Phylogenetic trees are constructed using sequence alignments of loci like β-tubulin, calmodulin, and ITS regions. Bootstrap values (70–100%) indicate branch confidence. Researchers should combine multi-locus data (e.g., S1–S6 files in ) to resolve taxonomic ambiguities. MEGA software is recommended for likelihood-based tree calculations, with branch colors denoting confidence intervals (green: 90–100%, yellow: 80–89%, red: 70–79%) .

Q. What protocols ensure the purity and identity of newly synthesized this compound analogs in preclinical studies?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting:

  • Purity : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Identity : Confirm via ¹H/¹³C NMR chemical shifts (e.g., δ 3.5–4.0 ppm for β-lactam protons) and HRMS data (e.g., m/z 350.12 [M+H]⁺).
  • Documentation : Include chromatograms and spectral data in supplementary files, referencing them in the main text .

Advanced Research Questions

Q. How can contradictions between phylogenetic data from different genetic loci be resolved in Penicillin-producing fungi?

  • Methodological Answer : Contradictions arise from incomplete lineage sorting or horizontal gene transfer. Use concordance factors (CFs) to quantify gene tree conflicts and coalescent-based species tree methods (e.g., ASTRAL-III). Cross-validate with morphological traits (e.g., spore morphology in S1 Table) and secondary metabolite profiles (e.g., mycotoxin production data) .

Q. What strategies optimize synthetic routes for novel this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen reaction conditions:

  • Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
  • Outcome Metrics : Yield (gravimetric analysis), bioactivity (MIC assays against S. aureus).
  • Case Study : Thiazolidine derivatives synthesized via ring-opening reactions showed 2–4× higher potency when using aromatic amines (e.g., aniline) versus aliphatic amines .

Q. How should the PICOT framework be applied to design clinical studies evaluating this compound against resistant bacterial strains?

  • Methodological Answer :

  • Population (P) : Hospitalized adults with methicillin-resistant Staphylococcus aureus (MRSA) infections.
  • Intervention (I) : Intravenous this compound (4 g/day).
  • Comparison (C) : Vancomycin (1 g/12h).
  • Outcome (O) : Microbiological eradication at 7 days.
  • Time (T) : 14-day follow-up.
  • Literature Synthesis : Prioritize systematic reviews (Cochrane criteria) and randomized trials for evidence hierarchy .

Q. What experimental design principles minimize bias in hypothesis-driven studies on this compound’s mechanism of action?

  • Methodological Answer :

  • Controls : Include positive (penicillin G) and negative (solvent-only) controls.
  • Blinding : Double-blind allocation in in vivo models to reduce observer bias.
  • Replication : N ≥ 3 biological replicates for MIC assays.
  • Data Validation : Use orthogonal assays (e.g., TEM for cell wall disruption alongside broth microdilution) .

Q. Data Presentation and Analysis

Q. How should researchers present contradictory efficacy data in this compound preclinical studies?

  • Methodological Answer : Use subgroup analyses to stratify data by variables like bacterial strain (e.g., Gram-positive vs. Gram-negative) or dosing regimen. Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Supplementary tables (e.g., S2 Table in ) should list strain-specific MIC values .

Q. What statistical approaches are recommended for analyzing time-dependent pharmacokinetics of this compound?

  • Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin:

  • Parameters : AUC₀–∞, Cmax, t½.
  • Modeling : Two-compartment models for IV data, validated via Akaike Information Criterion (AIC).
  • Visualization : Semi-log plots of plasma concentration vs. time .

Propiedades

Fórmula molecular

C16H19N3O4S

Peso molecular

349.4 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)12(15(22)23)19-13(21)11(14(19)24-16)18-10(20)7-8-3-5-9(17)6-4-8/h3-6,11-12,14H,7,17H2,1-2H3,(H,18,20)(H,22,23)/t11-,12+,14-/m1/s1

Clave InChI

STWKKPXWUYGWTR-MBNYWOFBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.